N-(cyclopropylmethyl)-2-fluoroaniline
Description
N-(cyclopropylmethyl)-2-fluoroaniline is a fluorinated aromatic amine characterized by a cyclopropylmethyl group attached to the nitrogen atom of a 2-fluoroaniline core. Its molecular formula is C₁₀H₁₂FN, with a molecular weight of 165.21 g/mol.
Properties
Molecular Formula |
C10H12FN |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2-fluoroaniline |
InChI |
InChI=1S/C10H12FN/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h1-4,8,12H,5-7H2 |
InChI Key |
AXBDSFWIMUIYSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-2-fluoroaniline typically involves the reaction of 2-fluoroaniline with cyclopropylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile or dimethylformamide. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-2-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The fluorine atom in the aromatic ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Biological Activity
N-(cyclopropylmethyl)-2-fluoroaniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and comparative data.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C₉H₁₁FN
- Molecular Weight : 155.19 g/mol
- Appearance : White to off-white crystalline solid
- Solubility : Soluble in organic solvents and moderately soluble in water
The presence of the cyclopropylmethyl group and the fluorine atom at the 2-position on the aniline ring significantly influences its chemical reactivity and biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | C₉H₁₁FN |
| Molecular Weight | 155.19 g/mol |
| Solubility | Soluble in organic solvents |
| Appearance | White to off-white crystalline solid |
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
- Receptor Modulation : It can bind to receptors that regulate cell growth and survival, potentially inducing apoptosis in cancer cells.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. The following effects have been documented:
-
Anticancer Activity :
- Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in cell cycle regulation.
- For example, it has been reported to have an IC50 value indicating effective inhibition of cancer cell growth at low concentrations.
-
Antimicrobial Properties :
- Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains, making it a candidate for further pharmacological studies.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM, suggesting potent anticancer properties.
Study 2: Enzyme Inhibition
Another study focused on its role as an inhibitor of cyclin-dependent kinases (CDKs). The compound demonstrated significant inhibitory activity with an IC50 value of 12 nM, highlighting its potential as a therapeutic agent in cancer treatment.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | IC50 (nM) | Mechanism of Action |
|---|---|---|
| N-(cyclopropylmethyl)-3-fluoroaniline | 20 | CDK inhibition |
| N-(cyclopropylmethyl)-4-fluoroaniline | 25 | Receptor modulation |
| N-(cyclopropylmethyl)-2-chloroaniline | 30 | Enzyme inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
4-Chloro-N-(cyclopropylmethyl)-2-fluoroaniline
- Structure : Differs by a chlorine substitution at the para position (C₁₀H₁₁ClFN, MW: 199.66 g/mol).
- Chlorine’s electron-withdrawing effect may amplify the ring’s electron deficiency compared to the unsubstituted analog, altering reactivity in electrophilic substitutions .
N-[(2-chloro-6-fluorophenyl)methyl]-2-methylaniline
- Structure : Features a 2-methylaniline core with a chloro-fluorobenzyl group (C₁₄H₁₃ClFN, MW: 249.71 g/mol).
- The methyl group at the ortho position may destabilize planar conformations, affecting π-π stacking interactions .
Alkyl/Aryl-Substituted Analogs
4-Fluoro-N-(furan-2-ylmethyl)-2-methylaniline
- Structure: Substitutes cyclopropylmethyl with a furanylmethyl group and adds a methyl at the ortho position (C₁₂H₁₂FNO, MW: 205.23 g/mol).
- Key Differences: The furan ring introduces conjugated π-systems, enhancing UV absorption and altering redox properties.
Profluralin (N-(cyclopropylmethyl)-2,6-dinitro-N-propyl-4-trifluoromethylaniline)
- Structure : Contains nitro groups at positions 2 and 6 and a trifluoromethyl group at position 4 (C₁₅H₁₆F₃N₃O₄, MW: 371.30 g/mol).
- Key Differences :
- Nitro and trifluoromethyl groups significantly enhance electron-withdrawing effects, making the compound more reactive in redox reactions.
- Profluralin’s herbicidal activity is attributed to these substituents, which disrupt microtubule assembly in plants—a property absent in the less substituted target compound .
Fluoroaniline Isomers
5-Nitro-2-fluoroaniline vs. 2-Nitro-5-fluoroaniline
- Key Findings :
- Positional isomerism of fluorine and nitro groups affects dipole moments, hydrogen-bonding capacity, and molecular docking efficiency.
- 2-Fluoro substitution (as in the target compound) creates a stronger electron-deficient ring, favoring interactions with electron-rich biological targets compared to 5-fluoro isomers .
Data Table: Structural and Functional Comparisons
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties/Effects |
|---|---|---|---|
| N-(cyclopropylmethyl)-2-fluoroaniline | 2-F, N-cyclopropylmethyl | 165.21 | Moderate lipophilicity, planar conformation |
| 4-Chloro-N-(cyclopropylmethyl)-2-fluoroaniline | 2-F, 4-Cl, N-cyclopropylmethyl | 199.66 | Increased logP, enhanced electron withdrawal |
| Profluralin | 2,6-NO₂, 4-CF₃, N-cyclopropylmethyl | 371.30 | High phytotoxicity (GR₅₀: ~0.1 μM) |
| 4-Fluoro-N-(furan-2-ylmethyl)-2-methylaniline | 4-F, 2-CH₃, N-furanylmethyl | 205.23 | Conjugated π-system, UV-active |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
